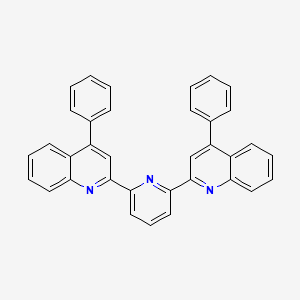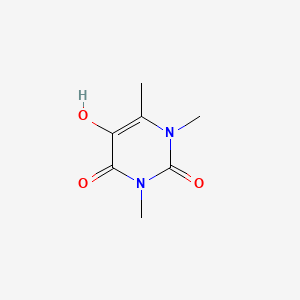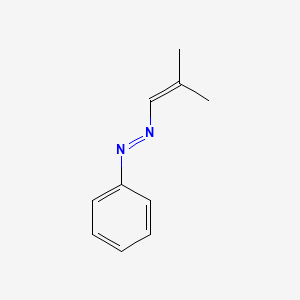
(E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features a phenyl group and a methylprop-1-en-1-yl group attached to the diazene moiety. The (E)-configuration indicates the trans arrangement of substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene can be achieved through various methods, including:
Azo Coupling Reaction: This involves the reaction of a diazonium salt with an aromatic compound. For instance, the diazonium salt derived from aniline can react with 2-methylprop-1-en-1-ylbenzene under basic conditions to form the desired diazene.
Reduction of Nitro Compounds: Another method involves the reduction of nitro compounds to form the corresponding amines, which can then undergo diazotization and subsequent coupling to form the diazene.
Industrial Production Methods
Industrial production of this compound may involve large-scale azo coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction can lead to the cleavage of the nitrogen-nitrogen double bond, forming amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso compounds or nitro compounds.
Reduction: Amines such as aniline derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: May serve as a probe or marker in biochemical assays.
Industry: Utilized in the manufacture of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of (E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the formation of reactive intermediates or by binding to specific sites on target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: A well-known diazene with two phenyl groups attached to the nitrogen-nitrogen double bond.
Methyl Orange: A diazene dye used as a pH indicator.
Uniqueness
(E)-1-(2-Methylprop-1-en-1-yl)-2-phenyldiazene is unique due to the presence of the methylprop-1-en-1-yl group, which imparts distinct chemical and physical properties compared to other diazenes
Properties
CAS No. |
127680-07-3 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-methylprop-1-enyl(phenyl)diazene |
InChI |
InChI=1S/C10H12N2/c1-9(2)8-11-12-10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
FJELVWPCQHDGOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN=NC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




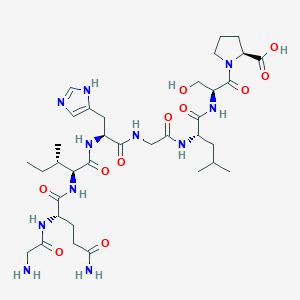
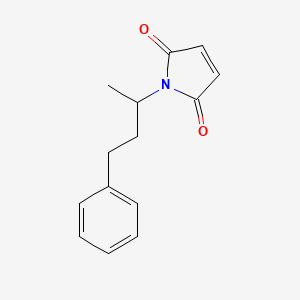
![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)


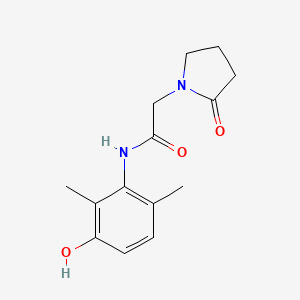
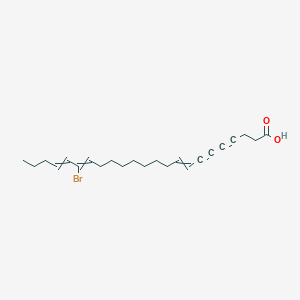
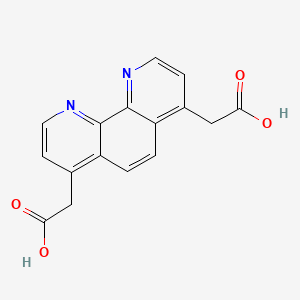
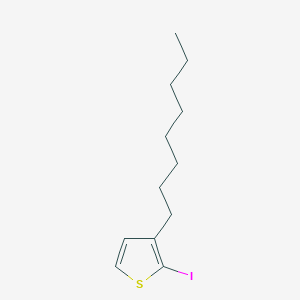
![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
